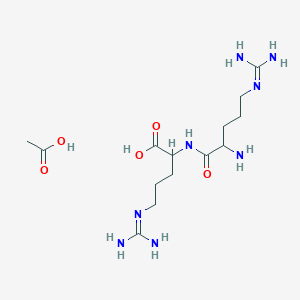
H-DL-Arg-DL-Arg-OH.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Arg-DL-Arg-OH.CH3CO2H is a synthetic peptide consisting of two arginine residues Arginine is an amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-OH.CH3CO2H involves the coupling of two arginine residues. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of the first arginine residue is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of the second arginine residue to form a peptide bond.
Deprotection: The protecting groups on the amino and carboxyl groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Arg-OH.CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The guanidinium group in arginine can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form simpler amino acid derivatives.
Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized products.
Reduction: Simpler amino acid derivatives.
Substitution: Various substituted arginine derivatives.
Scientific Research Applications
H-DL-Arg-DL-Arg-OH.CH3CO2H: has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and amino acid interactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the production of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-OH.CH3CO2H involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to immune response, wound healing, and protein synthesis.
Comparison with Similar Compounds
H-DL-Arg-DL-Arg-OH.CH3CO2H: can be compared with other similar compounds, such as:
L-Arginine: A naturally occurring amino acid with similar biological functions.
DL-Arginine: A racemic mixture of D- and L-arginine with similar properties.
H-DL-Arg-OH: A simpler derivative with one arginine residue.
Uniqueness: : The presence of two arginine residues in This compound
Properties
Molecular Formula |
C14H30N8O5 |
|---|---|
Molecular Weight |
390.44 g/mol |
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H26N8O3.C2H4O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;1-2(3)4/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);1H3,(H,3,4) |
InChI Key |
XIKSRTKHBIGOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















